N-Methyl-6-nitropyridin-3-amine
Overview
Description
“N-Methyl-6-nitropyridin-3-amine” is a chemical compound with the CAS Number: 189348-22-9 . It has a molecular weight of 153.14 and is typically stored at room temperature . The compound is usually available in powder form .
Synthesis Analysis
The synthesis of similar nitropyridines involves the reaction of pyridine and substituted pyridines with N2O5 in an organic solvent to produce the N-nitropyridinium ion . When this ion is reacted with SO2/HSO3– in water, 3-nitropyridine is obtained . This method gives good yields for 4-substituted and moderate yields for 3-substituted pyridines .Molecular Structure Analysis
The molecular structure of “this compound” is represented by the InChI Code: 1S/C6H7N3O2/c1-7-5-2-3-6 (8-4-5)9 (10)11/h2-4,7H,1H3 . The InChI key is NAXPEXYGRNHRSQ-UHFFFAOYSA-N .Chemical Reactions Analysis
The reaction mechanism of similar nitropyridines is not an electrophilic aromatic substitution, but one in which the nitro group migrates from the 1-position to the 3-position by a [1,5] sigmatropic shift . From 4-aminopyridine, imidazo[4,5-c]pyridines have been synthesized . From 3-nitropyridine, 5-nitropyridine-2-sulfonic acid is formed in a two-step reaction .Physical and Chemical Properties Analysis
“this compound” has a predicted boiling point of 350.9±27.0 °C and a predicted density of 1.343±0.06 g/cm3 . Its pKa is predicted to be -0.94±0.25 .Scientific Research Applications
Selective Vicarious Nucleophilic Amination of Nitropyridines
Bakke, Svensen, and Trevisan (2001) developed a method for aminating 3-nitropyridine compounds, which is a critical step in synthesizing 2-amino-5-nitropyridines. This method uses vicarious nucleophilic substitution reactions, offering a straightforward approach to prepare various substituted nitropyridines (Bakke, Svensen, & Trevisan, 2001).
Development of Efficient Synthesis Methods for Amines
Senthamarai et al. (2018) reported a cost-effective and convenient method for synthesizing N-Methyl- and N-alkylamines using earth-abundant metal-based catalysts. This reductive amination process highlights the importance of these amines in various life-science molecules (Senthamarai et al., 2018).
Applications in Biochemistry and Molecular Biology
Chemical Functionalization of N6-Methyladenosine in DNA and RNA
Nappi, Hofer, Balasubramanian, and Gaunt (2020) developed a visible-light-activated photocatalytic process for the modification of DNA and RNA. This method specifically targets the N6-methyladenosine modification, offering new insights into the role of epigenetic modifications (Nappi, Hofer, Balasubramanian, & Gaunt, 2020).
Applications in Material Sciences
Ultrasound-assisted Improvement of Drug Solubility
Machado et al. (2013) explored a novel method for improving the solubility of drug-like compounds using ultrasound irradiation. This method is particularly useful for forming salts of poorly soluble compounds and can significantly reduce reaction times (Machado et al., 2013).
Synthesis and Characterization of Pyrazole Derivatives
Titi et al. (2020) synthesized and characterized pyrazole derivatives, revealing their crystal structures and geometric parameters. This work contributes to understanding the biological activities of these compounds against diseases like cancer (Titi et al., 2020).
Safety and Hazards
Future Directions
The future directions of “N-Methyl-6-nitropyridin-3-amine” could involve its use in the synthesis of other compounds. For example, a similar compound, N-(6-chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine, was synthesized via a three-step procedure including a Buchwald–Hartwig arylamination with benzophenone imine and a highly regioselective nucleophilic aromatic substitution . This compound was evaluated for selected kinases harboring a rare cysteine in the hinge region (MPS1, MAPKAPK2 and p70S6Kβ/S6K2) .
Mechanism of Action
Mode of Action
Nitropyridines, a class of compounds to which n-methyl-6-nitropyridin-3-amine belongs, are known to undergo various reactions . For instance, they can react with N2O5 in an organic solvent to give the N-nitropyridinium ion . This ion can then react with SO2/HSO3– in water to yield 3-nitropyridine . The reaction mechanism involves a [1,5] sigmatropic shift where the nitro group migrates from the 1-position to the 3-position .
Biochemical Analysis
Biochemical Properties
N-Methyl-6-nitropyridin-3-amine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with copper-containing amine oxidases, which are involved in the deamination of amine-containing molecules
Cellular Effects
This compound influences various cellular processes and cell types. It affects cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to impact the activity of enzymes involved in nicotine biosynthesis in tobacco cells . These effects are essential for understanding how the compound can be used in cellular studies and its potential therapeutic applications.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It has been observed to interact with enzymes such as copper-containing amine oxidases, which mediate the deamination of polyamines . These interactions are crucial for understanding the compound’s mechanism of action at the molecular level.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability, degradation, and long-term effects on cellular function have been studied in both in vitro and in vivo settings
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that the compound exhibits threshold effects at specific dosages, and high doses can lead to toxic or adverse effects . Understanding these dosage effects is crucial for determining the compound’s safety and efficacy in animal studies.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For example, it has been shown to affect the activity of enzymes involved in the catabolism of polyamines
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve interactions with transporters and binding proteins. The compound’s localization and accumulation within specific cellular compartments are crucial for understanding its transport and distribution
Subcellular Localization
This compound’s subcellular localization affects its activity and function. The compound is directed to specific compartments or organelles through targeting signals or post-translational modifications
Properties
IUPAC Name |
N-methyl-6-nitropyridin-3-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O2/c1-7-5-2-3-6(8-4-5)9(10)11/h2-4,7H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAXPEXYGRNHRSQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CN=C(C=C1)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
189348-22-9 | |
Record name | N-methyl-6-nitropyridin-3-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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